Pilosidine

Vue d'ensemble

Description

Pilosidine is a natural alkaloid derived from the plant Pilocarpus microphyllus. It has been found to have various biological activities such as antitumor, anti-inflammatory, and antiviral properties.

Applications De Recherche Scientifique

Vascular Activity

Pilosidine, isolated from the rhizomes of Curculigo pilosa, has shown a facilitating effect on adrenaline-evoked contractions in rabbit aorta isolated preparations. This suggests potential applications in vascular research and understanding adrenergic interactions (Palazzino et al., 2000).

Vasoconstrictor Activity

Research indicates that pilosidine, structurally similar to adrenaline, causes a reversible and dose-dependent increase in blood pressure in anaesthetized rats. This hypertensive effect is partially reversed by phentolamine and abolished by pre-treatment with phentolamine and atenolol, suggesting its interaction with the peripheral adrenergic system, particularly alpha1 and beta1 receptors (Cometa et al., 2001).

Dermatological Research

A study focused on delivering minoxidil into pilosebaceous units explored the potential of liposomal systems. The findings revealed that certain liposomal formulations, including those with neutral charge, showed maximum drug deposition in pilosebaceous units. This research is significant for understanding drug delivery mechanisms related to pilosebaceous units, impacting therapies for conditions like alopecia (Jain et al., 2009).

Asthma Treatment

Gerberae Piloselloidis Herba, containing pilosidine, has been used to treat cough and asthma. A study investigating its effects on ovalbumin-induced asthma models in mice showed significant mitigation of asthma symptoms, indicating the potential therapeutic applications of pilosidine in treating respiratory conditions (Liu et al., 2021).

Antitumor Potential

Bidens pilosa, containing pilosidine, has been traditionally used for conditions related to cancer. A study evaluating its antitumor activity found significant effects on tumor volume and viable cell count in mice with Ehrlich ascites carcinoma, suggesting a potential role for pilosidine in cancer research (Kviecinski et al., 2008).

Orientations Futures

: Xie, T., Zhou, X., Wang, S., Lu, Y., Zhu, H., Kang, A., Deng, H., Xu, J., Shen, C., Di, L., & Shan, J. (2016). Development and application of a comprehensive lipidomic analysis to investigate Tripterygium wilfordii-induced liver injury. Analytical and Bioanalytical Chemistry, 408(16), 4341–4355. Link : Lipids comprise a large number of chemically distinct molecular species, playing fundamental roles in maintaining various physiological functions. Many reports have documented lipid structures, classification, metabolism networks, physiological functions, and analytical methods, and the lipids studied have included diacylglycerols (DGs), triacylglycerols (TGs), glycerophosphoethanolamines (PEs), glycerophosphocholines (PCs), glycerophosphoserines (PSs), glycerophosphoglycerols (PGs), glycerophosphoinositols (PIs), cardiolipins (CLs), ceramides (Cers), sphingomyelin (SMs), ether-phospholipids, free fatty acids (FAs), oxylipins, and related derivatives. Alterations in lipid metabolism are associated with many disorders, such as diabetes mellitus, cardiovascular disease, pneumonia respiratory disease, viral infections, and neurological diseases

Propriétés

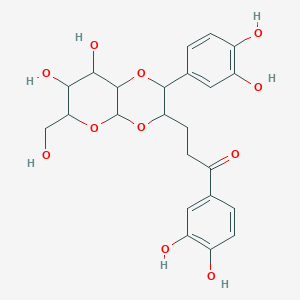

IUPAC Name |

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-9-18-19(30)20(31)22-23(33-18)32-17(21(34-22)11-2-4-14(27)16(29)8-11)6-5-12(25)10-1-3-13(26)15(28)7-10/h1-4,7-8,17-24,26-31H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAOUURGPFGYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(OC3C(O2)C(C(C(O3)CO)O)O)CCC(=O)C4=CC(=C(C=C4)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73880721 | |

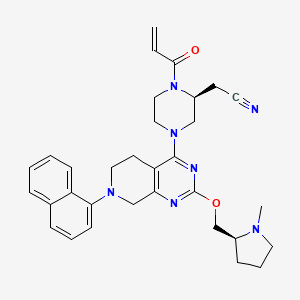

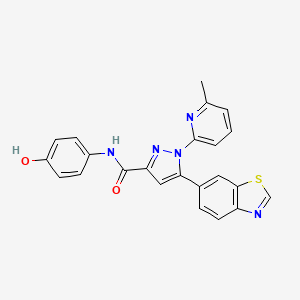

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

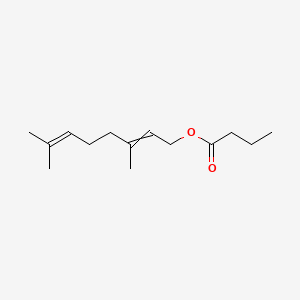

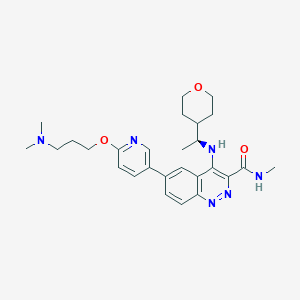

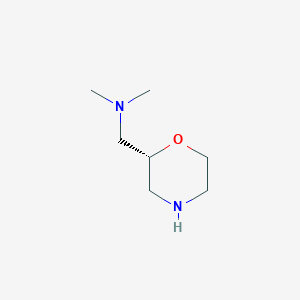

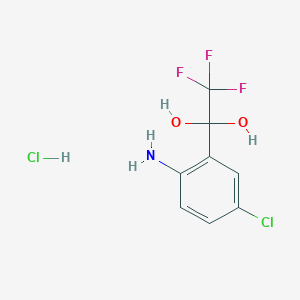

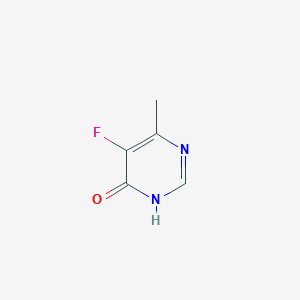

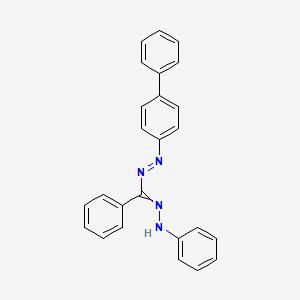

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

![1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine](/img/structure/B3028516.png)

![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)